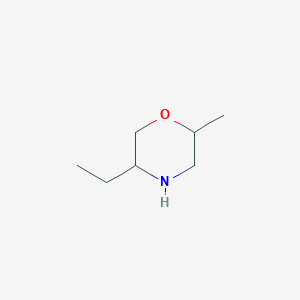

5-Ethyl-2-methylmorpholine

Description

Significance of the Morpholine (B109124) Core in Contemporary Chemical Synthesis and Materials Science

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and organic synthesis. biosynce.comresearchgate.net Its unique structural and physicochemical properties make it a "privileged" scaffold, frequently incorporated into bioactive molecules to enhance their therapeutic potential. sci-hub.seresearchgate.net The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the oxygen atom) within the morpholine structure allows for diverse molecular interactions, which is critical for the biological activity of many compounds. biosynce.com

In medicinal chemistry, the morpholine moiety is a key component in a wide array of approved drugs, including antibiotics like linezolid (B1675486) and anticancer agents such as gefitinib. sci-hub.sewikipedia.org Its incorporation can improve a drug's pharmacokinetic properties, such as solubility, metabolic stability, and the ability to cross the blood-brain barrier. biosynce.comsci-hub.se The weak basicity of the morpholine nitrogen compared to other cyclic amines like piperidine (B6355638) often results in more favorable physicochemical characteristics for drug candidates. lifechemicals.com The versatility of the morpholine ring allows it to serve as a building block for synthesizing a wide range of therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory properties. e3s-conferences.orgnih.gov

Beyond pharmaceuticals, the morpholine core is significant in materials science and industrial applications. Morpholine derivatives are utilized as curing agents, stabilizers, and cross-linking agents in the production of advanced polymers and resins. e3s-conferences.org Due to its polarity and relatively low cost, morpholine itself is employed as a solvent in chemical reactions. wikipedia.org Furthermore, it is used as a corrosion inhibitor in steam power plants, where its volatility allows for even distribution throughout the steam and water phases to adjust pH and protect the system. wikipedia.org

Overview of 5-Ethyl-2-methylmorpholine: Position within the Landscape of Substituted Morpholines

This compound is a substituted morpholine derivative, a class of C-functionalized morpholines that has gained attention for its potential applications in the synthesis of new pharmaceutically active compounds. ru.nl The parent morpholine ring is substituted with an ethyl group at the 5-position and a methyl group at the 2-position. This specific substitution pattern influences its physicochemical properties, such as solubility and reactivity.

As a substituted morpholine, this compound is part of a broad family of compounds with diverse biological activities. researchgate.net The introduction of substituents on the morpholine ring can fine-tune the molecule's biological activity and selectivity for specific targets. biosynce.com Research into substituted morpholines has revealed their potential as analgesics, antioxidants, and agents for treating hyperlipidemia. nih.gov The synthesis of C-substituted morpholines, particularly enantiomerically pure forms, is an active area of research, often starting from chiral amino alcohols or amino acids. ru.nl

This compound itself is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in biochemical assays. It is a positional isomer of 2-ethyl-5-methylmorpholine, with the different placement of the ethyl and methyl groups leading to distinct properties. sigmaaldrich.com The presence of the ethyl group at the 5-position can create steric hindrance that may affect reactions at the nitrogen atom compared to less substituted morpholines.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 743444-85-1 |

| Molecular Formula | C₇H₁₅NO finetechchem.com |

| Molecular Weight | 129.20 g/mol |

| Boiling Point | 174ºC at 760 mmHg finetechchem.com |

| Flash Point | 62.7ºC finetechchem.com |

| LogP | 1.10210 finetechchem.com |

| Purity | 95.0% cymitquimica.com |

This table is interactive. Click on the headers to sort the data.

Scope and Research Imperatives for this compound Derivatives

The exploration of this compound derivatives presents a promising frontier in chemical research. The core structure offers a versatile scaffold for creating new molecules with potentially valuable biological activities. The existing body of research on substituted morpholines indicates that derivatives of this compound could exhibit a range of pharmacological properties. researchgate.netnih.gov

A primary research imperative is the synthesis and characterization of novel derivatives. This includes the development of stereoselective synthesis methods to obtain specific stereoisomers, as the three-dimensional arrangement of atoms can significantly impact biological activity. mdpi.comnih.gov The investigation of reactions such as oxidation to form N-oxides, reduction to secondary amines, and nucleophilic substitution at the nitrogen atom can lead to a diverse library of new compounds.

Further research is needed to explore the potential applications of these derivatives. For instance, morpholine-containing compounds have been investigated for their role as inhibitors of enzymes like α-glucosidases, suggesting potential applications in managing diabetes. The development of derivatives of this compound could lead to new therapeutic agents or specialized materials. The synthesis of derivatives like 5-ethyl-2-(4-methoxyphenyl)-5-methylmorpholine highlights the potential for creating more complex molecules with tailored properties. molport.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-ethyl-2-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-7-5-9-6(2)4-8-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGOCGNQLBTUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394215 | |

| Record name | 5-ethyl-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743444-85-1 | |

| Record name | 5-ethyl-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethyl 2 Methylmorpholine and Its Analogues

Strategies for Stereocontrolled Synthesis of Disubstituted Morpholines

The precise control of stereochemistry is a paramount challenge in the synthesis of complex molecules. For disubstituted morpholines, where multiple stereogenic centers can exist, the development of enantio- and diastereoselective methods is essential.

Enantio- and Diastereoselective Routes to 2,5-Disubstituted Morpholine (B109124) Architectures

A variety of strategies have been developed to achieve the enantio- and diastereoselective synthesis of 2,5-disubstituted morpholines. One notable chemoenzymatic approach provides access to both cis- and trans-2,5-disubstituted morpholines with high enantiomeric purity. figshare.comacs.orgnih.gov This method utilizes a hydroxynitrile lyase to catalyze the addition of cyanide to aldehydes, forming cyanohydrins with excellent enantioselectivity. figshare.comacs.orgnih.gov These are then converted to diastereomerically pure amino esters through a one-pot sequence involving reduction, transimination, and another reduction step. figshare.comacs.orgnih.gov Subsequent reduction and protection yield the cyclization precursors, which upon ring closure and reductive detosylation, afford the target morpholines in good yields and high diastereoselectivities. figshare.comacs.orgnih.gov

Another effective method involves the reaction of enantiopure epoxides with amino alcohols. acs.orgnih.gov For instance, the reaction of an enantiopure epoxide with D-alaninol leads to a monoalkylation product. acs.org This resulting amino diol can then be selectively N-tosylated and subsequently cyclized to form the trans-2,5-disubstituted morpholine derivative. acs.org This method has been successfully applied to the gram-scale synthesis of these compounds. acs.org

Iodine-mediated cyclization of synthetic intermediates derived from amino acids presents another route to diastereoselective trans-2,5-disubstituted morpholines. nih.govacs.org This 6-exotrig type cyclization proceeds with high yields and allows for the incorporation of diversity from different amino acid constituents. nih.govacs.org

A one-pot reaction starting from vinyloxiranes and amino alcohols, utilizing sequential palladium(0)-catalyzed Tsuji-Trost reaction and iron(III)-catalyzed heterocyclization, has been shown to produce 2,5-disubstituted morpholines with good to excellent diastereoselectivities. acs.org

The table below summarizes key aspects of these enantio- and diastereoselective routes.

| Method | Key Steps | Stereochemical Outcome | Advantages |

| Chemoenzymatic Synthesis | Hydroxynitrile lyase-mediated cyanohydrin formation, one-pot amino ester synthesis, cyclization, detosylation. figshare.comacs.orgnih.gov | Access to both cis and trans isomers with high enantiomeric purity. figshare.comacs.orgnih.gov | Utilizes readily available aldehydes and amino acids; mild reaction conditions. acs.org |

| Epoxide Ring Opening | Reaction of enantiopure epoxides with amino alcohols, N-tosylation, cyclization. acs.orgnih.gov | trans-2,5-disubstituted morpholines as single diastereomers. acs.org | Scalable to gram quantities. acs.org |

| Iodine-Mediated Cyclization | Cyclization of amino acid-derived intermediates using iodine. nih.govacs.org | trans-2,5-disubstituted morpholines with high diastereoselectivity. nih.govacs.org | Rapid reaction times and high yields. nih.govacs.org |

| Sequential Catalysis | Pd(0)-catalyzed Tsuji-Trost reaction followed by Fe(III)-catalyzed heterocyclization. acs.org | Good to excellent diastereoselectivity for 2,5-disubstituted morpholines. acs.org | One-pot procedure from readily available starting materials. acs.org |

Palladium-Catalyzed Carboamination Approaches for Morpholine Ring Formation

Palladium-catalyzed reactions have emerged as powerful tools for the construction of nitrogen-containing heterocycles. Intramolecular carboamination of O-allyl ethanolamine (B43304) derivatives represents a key strategy for synthesizing cis-3,5-disubstituted morpholines. nih.govnih.gov This approach, which can be extended to produce 2,3- and 2,5-disubstituted products, generates the morpholine ring as a single stereoisomer in moderate to good yields. nih.govnih.gov The mechanism is believed to proceed through a palladium(aryl)(amido) complex, which is formed from the oxidative addition of an aryl bromide to a Pd(0) species. nih.gov

A palladium-catalyzed hydroamination reaction of carbamate-protected aziridines offers a stereoselective route to 2,5-disubstituted and 2,3,5-trisubstituted morpholines. rsc.org In this method, the aziridine (B145994) is selectively opened by an unsaturated alcohol nucleophile in the presence of a Lewis acid catalyst. rsc.org The subsequent palladium-catalyzed hydroamination of the resulting aminoalkene yields the morpholine as a single diastereomer in excellent yield. rsc.org

More recently, a three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines has been developed. beilstein-journals.org This palladium-catalyzed multicomponent reaction provides access to unsaturated ε-amino acid derivatives, which can serve as precursors for morpholine synthesis. beilstein-journals.org A similar three-component carboamination of 1,3-cyclohexadiene (B119728) using aryl iodides and anilines has also been reported, offering a modular approach to chiral cyclohexenylamines. dicp.ac.cn

Copper(II)-Promoted Oxyamination of Alkenes in Morpholine Synthesis

Copper(II)-promoted oxyamination of alkenes provides a novel method for the stereoselective synthesis of 2-aminomethyl-functionalized morpholines. nih.govfigshare.comacs.org This reaction involves the intramolecular addition of an alcohol and the intermolecular coupling of an amine across an alkene. nih.govfigshare.comacs.org Using copper(II) 2-ethylhexanoate (B8288628), β-hydroxy N-allylsulfonamides can undergo oxyamination to yield morpholines as single diastereomers in good yields. nih.govacs.org This method is a significant extension of copper(II)-promoted alkene difunctionalization chemistry. nih.govacs.org The reaction is thought to initiate with a cis-oxycupration of the alkene. acs.org

The table below highlights the features of this copper-promoted methodology.

| Catalyst System | Substrate | Product | Yield & Diastereoselectivity |

| Copper(II) 2-ethylhexanoate / TsNH₂ | β-hydroxy N-allylsulfonamide | 2-aminomethyl morpholine | Good to excellent yields, generally high diastereoselectivity (>20:1 dr). nih.govacs.org |

De-epimerization Strategies for Stereochemical Control in Morpholine Scaffolds

De-epimerization offers a powerful strategy for controlling the stereochemistry of morpholine scaffolds, often allowing for the conversion of a more easily accessible but less stable stereoisomer into the more stable one. researchgate.netacs.orgnih.gov A photocatalyzed epimerization of morpholines has been reported, which proceeds via a reversible hydrogen atom transfer (HAT) mechanism. acs.orgnih.gov This method has a broad substrate scope and is compatible with various functional groups. acs.orgnih.gov The final distribution of diastereomers generally reflects their relative thermodynamic stabilities. acs.org

In a specific application, a de-epimerization step was crucial in the multigram scale synthesis of a mineralocorticoid antagonist. researchgate.net Starting from (R)-phenylglycinol, the synthesis of a cis-2,5-disubstituted morpholine was achieved by utilizing a de-epimerization to establish the second stereocenter. researchgate.net

Another approach involves a dynamic kinetic asymmetric transformation (DyKAT) where epimerization at the C(3) position of a β-lactone occurs under the reaction conditions, coupled with a stereodetermining ring-opening by an amine nucleophile like morpholine to generate β-hydroxyamides with high diastereocontrol. whiterose.ac.uk

Ring-Closing Reactions for Morpholine Ring Construction

The formation of the morpholine ring is typically achieved through a ring-closing or cyclization reaction. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Cyclization of 1,2-Amino Alcohols and Derivatives

The cyclization of 1,2-amino alcohols and their derivatives is a common and versatile method for constructing the morpholine ring. nih.govacs.org A direct, one or two-step, redox-neutral protocol utilizes inexpensive reagents like ethylene (B1197577) sulfate (B86663) and a base to convert 1,2-amino alcohols into morpholines in high yields. acs.orgchemrxiv.org This method is notable for its ability to achieve selective monoalkylation of primary amines. acs.orgchemrxiv.org

Another strategy involves the reaction of 1,2-amino alcohols with chloroacetyl chloride to form an amide intermediate, which is then cyclized with a base. nih.gov Alternatively, treatment with sodium hydride and ethyl chloroacetate (B1199739) can also afford morpholinones, which can be subsequently reduced to morpholines. nih.gov

The reaction of enantiopure epoxides with amino alcohols generates amino diol adducts that can be regioselectively cyclized. acs.orgnih.gov For example, after N-tosylation, the resulting diol can be cyclized using sodium hydride and p-toluenesulfonyl imidazole (B134444) to afford the N-tosyl morpholine derivative in high yield. acs.org

A versatile chemoenzymatic synthesis of cis- and trans-2,5-disubstituted morpholines also relies on a final cyclization step of a protected amino alcohol precursor. figshare.comacs.orgnih.gov This cyclization, followed by a samarium(II) iodide-mediated detosylation, completes the synthesis. figshare.comacs.orgnih.gov

The following table provides an overview of different cyclization approaches starting from 1,2-amino alcohols or their precursors.

| Reagents/Method | Intermediate | Final Product | Key Features |

| Ethylene sulfate, tBuOK | Monoalkylation product | Morpholine | High yielding, redox-neutral, uses inexpensive reagents. acs.orgchemrxiv.org |

| Chloroacetyl chloride, base | Amide intermediate | Morpholinone/Morpholine | Two-step process involving amide formation and cyclization. nih.gov |

| Sodium hydride, ethyl chloroacetate | - | Morpholinone/Morpholine | Direct conversion to morpholinones, followed by reduction. nih.gov |

| Epoxide opening, N-tosylation, NaH, p-toluenesulfonyl imidazole | N-tosylated amino diol | N-tosyl morpholine | Regioselective cyclization. acs.org |

| Chemoenzymatic route precursor, cyclization, SmI₂ | Protected amino alcohol | cis- or trans-2,5-disubstituted morpholine | Final steps of a multi-step enantioselective synthesis. figshare.comacs.orgnih.gov |

Aziridine Ring-Opening and Subsequent Cyclization Pathways

A prominent strategy for the synthesis of morpholine derivatives involves the ring-opening of aziridines followed by intramolecular cyclization. This pathway offers a versatile and stereoselective route to various substituted morpholines.

The reaction of activated aziridines with halogenated alcohols in the presence of a Lewis acid initiates an S\textsubscript{N}2-type ring opening. researchgate.netacs.org This is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine intermediate to yield the desired morpholine derivative. researchgate.netacs.org This method has been successfully applied to the synthesis of a variety of nonracemic morpholines and their homologues with high yields and enantioselectivity. researchgate.netacs.org

A metal-free, one-pot approach has also been developed using ammonium (B1175870) persulfate to facilitate the reaction between aziridines and halogenated alcohols. beilstein-journals.orgnih.gov This method proceeds through an S\textsubscript{N}2-type ring opening and subsequent cyclization, providing an operationally simple and environmentally friendly alternative to metal-catalyzed processes. beilstein-journals.orgnih.gov

Furthermore, the ring-opening of aziridines can be catalyzed by a gold(I) complex. This tandem reaction involves the nucleophilic ring-opening of an aziridine with a propargyl alcohol, followed by a 6-exo-dig cyclization and double bond isomerization, all facilitated by a single gold catalyst. rsc.org The resulting unsaturated morpholine products can be readily hydrogenated to yield the saturated morpholine derivatives with good diastereoselectivity. rsc.org

The versatility of aziridines as synthetic building blocks is further demonstrated by their use in the synthesis of amino acid derivatives through regioselective ring-opening. beilstein-journals.org N-unfunctionalised aziridines, synthesized from tert-butyl cinnamates, undergo highly selective ring-opening reactions with various nucleophiles, providing direct access to amino acid derivatives. beilstein-journals.org

Table 1: Synthesis of Morpholine Derivatives via Aziridine Ring-Opening

| Starting Materials | Catalyst/Reagent | Key Transformation | Product Type | Ref |

| Activated Aziridines, Halogenated Alcohols | Lewis Acid, Base | S\textsubscript{N}2 Ring-Opening, Intramolecular Cyclization | Substituted Morpholines | researchgate.netacs.org |

| Aziridines, Halogenated Alcohols | Ammonium Persulfate | Metal-Free S\textsubscript{N}2 Ring-Opening, Cyclization | 2- and 2,3-Disubstituted Morpholines | beilstein-journals.orgnih.gov |

| Aziridines, Propargyl Alcohols | Gold(I) Catalyst | Tandem Nucleophilic Ring-Opening, Cycloisomerization | Unsaturated Morpholines | rsc.org |

| N-unfunctionalised Aziridines | Various Nucleophiles | Regioselective Ring-Opening | Amino Acid Derivatives | beilstein-journals.org |

Catalytic Strategies in Morpholine Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of morpholines. Both transition metal and enzyme-catalyzed strategies have been developed to access a wide range of morpholine derivatives.

Transition metal catalysis offers powerful tools for the construction of the morpholine ring. Various metals, including palladium, gold, and iron, have been employed to catalyze key bond-forming reactions.

Palladium-catalyzed intramolecular carboamination of substituted ethanolamine derivatives with aryl or alkenyl bromides is a significant method for synthesizing cis-3,5-disubstituted morpholines. e3s-conferences.org Gold-catalyzed cyclization of alkynylamines or alkynylalcohols provides another route to morpholine and piperazine (B1678402) derivatives. ijcce.ac.ir Iron(III) catalysts have been shown to effectively promote the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol. thieme-connect.com This reaction proceeds via either C-O or C-N bond formation, with a proposed thermodynamic equilibrium favoring the formation of the cis diastereoisomer. thieme-connect.com

A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines. acs.org This process utilizes a titanium catalyst for the initial hydroamination, followed by a ruthenium catalyst for the asymmetric reduction of the resulting cyclic imine. acs.org

Table 3: Transition Metal-Catalyzed Synthesis of Morpholines

| Catalyst | Reaction Type | Substrates | Product | Ref |

| Palladium | Intramolecular Carboamination | Substituted Ethanolamines, Aryl/Alkenyl Bromides | cis-3,5-Disubstituted Morpholines | e3s-conferences.org |

| Gold | Cyclization | Alkynylamines, Alkynylalcohols | Morpholine/Piperazine Derivatives | ijcce.ac.ir |

| Iron(III) | Diastereoselective Cyclization | 1,2-Amino Ethers/Alcohols with Allylic Alcohol | 2,6- and 3,5-Disubstituted Morpholines | thieme-connect.com |

| Titanium/Ruthenium | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ether-containing Aminoalkynes | Enantiopure 3-Substituted Morpholines | acs.org |

Enzymes offer a green and highly selective alternative for the synthesis of chiral morpholine derivatives. Their ability to operate under mild conditions and with high stereospecificity makes them attractive catalysts.

Laccase, an oxidoreductase enzyme, has been used to catalyze the cross-linking of morpholines containing primary or secondary amino groups with para-dihydroxylated aromatic systems. nih.gov This reaction, using atmospheric oxygen, produces novel morpholine-substituted aromatics. nih.gov

Enzyme-catalyzed kinetic resolution is another powerful strategy. For instance, the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids has been achieved through the highly selective enzyme-catalyzed kinetic resolution of a racemic n-butyl 4-benzylmorpholine-2-carboxylate. researchgate.net This method allows for the preparation of enantiomerically pure morpholine derivatives that can serve as key intermediates in the synthesis of pharmaceuticals like reboxetine (B1679249) analogs. researchgate.net Similarly, a highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate is a key step in an enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which are inhibitors of monoamine reuptake. nih.gov

Table 4: Enzyme-Catalyzed Synthesis of Morpholine Derivatives

| Enzyme | Reaction Type | Substrates | Products | Ref |

| Laccase | Oxidative Cross-linking | Morpholines (with primary/secondary amino groups), para-dihydroxylated aromatics | Morpholine-substituted aromatics | nih.gov |

| Lipase | Kinetic Resolution | Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Enantiopure (R)- and (S)-N-Boc-morpholine-2-carboxylic acids | researchgate.net |

| Unspecified Enzyme | Enantioselective Resolution | Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Enantiopure 2-[(phenoxy)(phenyl)methyl]morpholine derivatives | nih.gov |

Transition Metal-Catalyzed Processes for Morpholine Formation

Innovative Approaches to Morpholine Functionalization and Derivatization

Beyond the synthesis of the core morpholine ring, significant efforts are directed towards the development of innovative methods for its functionalization and derivatization. These approaches expand the chemical space accessible from morpholine scaffolds, enabling the creation of diverse and complex molecules.

Systematic Chemical Diversity (SCD) is a concept that guides the expansion of saturated drug-like scaffolds through regiochemical and stereochemical variation. acs.orgnih.gov This approach has been used to synthesize a collection of methyl-substituted morpholine acetic acid esters starting from enantiomerically pure amino acids and amino alcohols. acs.orgnih.gov This results in a diverse set of C-functionalized morpholines that can be used as building blocks in medicinal chemistry. acs.orgnih.gov

Electrochemical methods offer a novel approach to functionalization. An electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols has been developed to produce CF\textsubscript{3}-containing morpholine derivatives. acs.org This method features mild reaction conditions and utilizes a readily available trifluoromethylating reagent. acs.org

The derivatization of the morpholine scaffold can also be achieved through reactions targeting specific positions on the ring or attached functional groups. For example, the Mannich reaction has been used for the derivatization of chromone (B188151) intermediates, which can then be linked to a morpholine ring. nih.gov Additionally, N-substituted 2-amino-4-pentenoyl derivatives can be used for the derivatization and separation of racemic amino acids, where the morpholine moiety can be part of the derivatizing agent. google.com The development of hybrid structures, such as those linking a thiazole (B1198619) ring to a morpholine nucleus, has also gained popularity, leading to a wide range of morpholinothiazole derivatives with potential applications in medicinal chemistry. benthamscience.com

Mechanistic Investigations and Reaction Dynamics of 5 Ethyl 2 Methylmorpholine Transformations

Elucidation of Reaction Mechanisms in Morpholine (B109124) Ring Formation and Modification

The construction of the morpholine ring is a cornerstone of synthetic organic chemistry, with various strategies developed to control stereochemistry and substitution patterns. researchgate.netacs.org The presence of both an ether and a secondary amine functionality within the morpholine heterocycle provides a unique electronic and conformational landscape that influences its reactivity. researchgate.netnih.gov

The synthesis of substituted morpholines like 5-Ethyl-2-methylmorpholine can be achieved through various catalytic methods, each following a distinct mechanistic pathway.

Gold-Catalyzed Cycloisomerization: A notable strategy involves the gold(I)-catalyzed reaction of N-propargylamino epoxides with alcohols. ijcce.ac.ir The proposed mechanism commences with the coordination of the cationic gold catalyst to both the epoxy and alkyne functionalities of the starting material. This is followed by an intermolecular nucleophilic attack on the oxirane by an alcohol, leading to a ring-opened intermediate. A subsequent 6-exo cyclization forms a vinyl gold species, which then undergoes an intramolecular nucleophilic attack by the hydroxyl group to yield the final substituted morpholine product. ijcce.ac.ir

Palladium-Catalyzed Difunctionalization: Palladium(II) catalysts can be used for the intermolecular difunctionalization of conjugated dienes, utilizing β-amino alcohols as the sources for nitrogen and oxygen. researchgate.net This process effectively assembles the morpholine ring from acyclic precursors.

Nickel-Catalyzed Amination: Nickel-catalyzed systems are effective for Buchwald-Hartwig aminations using aryl thioethers. ethz.ch Mechanistic studies support a nickel(0)-nickel(II) catalytic cycle. The key steps involve the oxidative addition of the aryl thioether to the Ni(0) center, followed by a turnover-limiting transmetallation step and subsequent reductive elimination to form the C-N bond. ethz.ch The oxidative addition complex has been identified as the resting state of the catalyst. ethz.ch

Triphenylphosphine (B44618) (PPh₃)-Catalyzed Post-Ugi Cyclization: Morpholine rings can be synthesized via a four-component Ugi reaction followed by a PPh₃-catalyzed intramolecular cyclization. The mechanism involves the nucleophilic attack of triphenylphosphine on the triple bond of the Ugi product. This is followed by an intramolecular nucleophilic addition of an oxygen atom to the activated carbon, a proton transfer, and finally, the elimination of the triphenylphosphine catalyst to yield the cyclized morpholine structure.

The formation of the morpholine ring fundamentally relies on a key intramolecular nucleophilic attack to achieve cyclization.

A common pathway involves the initial nucleophilic attack of an amine on a suitable electrophile, such as an epoxide or a molecule like ethyl chloroacetate (B1199739), to form an intermediate. researchgate.netresearchgate.net For example, in the reaction of aziridines with halogenated alcohols, an SN2-type ring-opening of the aziridine (B145994) by the alcohol is the first step. researchgate.net This is followed by an intramolecular cyclization where the newly freed amino group acts as a nucleophile, displacing the halide to form the six-membered morpholine ring. researchgate.net

Electrochemical methods also leverage nucleophilic attack for morpholine synthesis. wiley.com In an electrochemical amino-oxygenation cyclization, an alkene radical cation is generated via oxidation. This radical cation is then captured by a bisnucleophile, such as an N-(2-hydroxyethyl)-benzenesulfonamide. The nitrogen atom acts as the initial nucleophile, attacking the radical cation. This is followed by a second intramolecular nucleophilic attack from the oxygen atom to complete the cyclization and form the morpholine ring. wiley.com

Detailed Mechanistic Pathways of Catalyzed Morpholine Syntheses

Kinetic and Thermodynamic Aspects of this compound Reactions

The reactivity of this compound and its derivatives is governed by kinetic and thermodynamic factors. The conformational flexibility of the morpholine ring and the electronic properties of its nitrogen and oxygen atoms are key determinants of its behavior in chemical reactions. researchgate.netacs.org

From a thermodynamic perspective, the stability of the morpholine ring influences both its formation and its propensity to undergo ring-opening. As discussed, the substituents on the nitrogen atom significantly impact the ring's stability and, consequently, the enthalpy of ring-opening for derivatives like morpholinones. acs.org N-acylated morpholin-2-ones have a lower enthalpy of ring opening, making polymerization more favorable compared to N-alkyl substituted versions, which are thermodynamically more stable. acs.org

Kinetic studies of morpholine reactions provide insight into reaction rates and mechanisms. In the organocatalyzed ROP of morpholinones, the decay in monomer concentration follows first-order kinetics, although the rate can decrease at high conversions, potentially due to side reactions like transesterification. acs.orgnih.gov For the synthesis of 2-methyl-5-ethyl pyridine, a related heterocyclic compound, a kinetic model was developed that described the formation of the main product and side products, highlighting the influence of reactant concentration and temperature. rsc.org

The nucleophilicity of the nitrogen atom is a critical kinetic parameter. nih.gov The presence of the oxygen atom in the morpholine ring and the pyramidalization of the nitrogen atom tend to decrease its nucleophilicity compared to simpler cyclic amines like pyrrolidine. nih.gov This lower reactivity must be considered when designing reactions involving nucleophilic attack by the morpholine nitrogen. Computational studies can help elucidate the transition states of these reactions and explain how specific substitution patterns on the morpholine ring can still lead to efficient catalytic processes despite the inherent lower reactivity of the morpholine-enamine. nih.gov

Radical Formation and Degradation Pathways in Morpholine Systems

The stability and reaction dynamics of morpholine and its derivatives, such as this compound, are significantly influenced by their susceptibility to radical formation and subsequent degradation. While specific research on the radical chemistry of this compound is not extensively detailed in the public domain, a mechanistic understanding can be extrapolated from studies on the parent morpholine molecule and its other substituted analogues, such as N-methylmorpholine-N-oxide (NMMO).

Investigations into morpholine systems reveal that radical species can be generated under various conditions, including electrochemical oxidation, combustion, and in the presence of initiators like peroxides or certain metal ions. mdpi.comresearchgate.netresearchgate.net The electrochemical oxidation of morpholine at an anode, for instance, has been shown to form a morpholine radical. mdpi.com The existence of this radical has been confirmed by electron paramagnetic resonance (EPR) spectroscopy at room temperature. mdpi.comresearchgate.net For substituted morpholines, radicals can form at different positions on the heterocyclic ring or on the substituent groups. In the case of N-methylmorpholine-N-oxide (NMMO), carbon-centered radicals have been identified as the major radical species, formed by deprotonation from the primary cation radical intermediate. researchgate.net

For this compound, it is plausible that radical formation could occur at several sites. Abstraction of a hydrogen atom could lead to the formation of carbon-centered radicals at the 2-methyl or 5-ethyl groups, or at positions on the morpholine ring, particularly those alpha to the nitrogen or oxygen atoms, which would be stabilized by the adjacent heteroatoms.

Table 1: Postulated Radical Species in the Transformation of this compound (Based on Analogous Morpholine Systems)

| Radical Type | General Location of Radical | Potential Role in Degradation | Supporting Evidence from Analogues |

|---|---|---|---|

| Amine-centered Radical Cation | Nitrogen Atom | Initial species in oxidation reactions, leading to deprotonation. | Formation of a primary cation radical is a key step in NMMO decomposition. researchgate.net |

| α-Amino Carbon-centered Radical | Carbon adjacent to Nitrogen (C3, C5) | Key intermediates leading to C-C coupling or fragmentation. | Identified in studies of N-methylmorpholine. researchgate.net |

| α-Ether Carbon-centered Radical | Carbon adjacent to Oxygen (C2, C6) | Can lead to ring-opening reactions. | Decomposition of morpholine involves pathways breaking the C-O bond. acs.org |

| Substituent Carbon-centered Radical | On the Ethyl or Methyl group | May initiate polymerization or side-chain oxidation. | General principle of radical stability (tertiary > secondary > primary). |

The degradation pathways of morpholine systems are complex and can proceed through several different mechanisms depending on the environmental conditions. Studies on the combustion and self-decomposition of morpholine have mapped out potential energy surfaces for its breakdown. acs.orgresearchgate.net These studies indicate that self-breakdown reactions can prevail over oxidative decomposition. acs.orgresearchgate.net One predicted dominant pathway involves an intramolecular hydrogen shift, which can lead to the formation of products like ethenol and ethenamine. acs.org

Biodegradation studies on morpholine by microorganisms such as Mycobacterium aurum have identified distinct metabolic routes. researchgate.netnih.gov A common initial step is the cleavage of the C-N bond, which leads to the formation of an amino acid-like intermediate, such as 2-(2-aminoethoxy)acetic acid. researchgate.netnih.gov This is often followed by deamination and oxidation into a diacid. researchgate.net Two primary degradation branches have been proposed: the ethanolamine (B43304)/monoethanolamine pathway and the diglycolic acid/glycolate pathway. researchgate.net

In industrial contexts, such as the use of NMMO as a solvent, degradation can be initiated by factors like high temperature, oxygen, and the presence of metal ions like iron(II). researchgate.net These conditions can trigger free-radical pathways, leading to the formation of byproducts including morpholine and N-methylmorpholine. researchgate.net

Table 2: Established Intermediates in the Degradation of Parent Morpholine

| Intermediate Compound | Degradation Pathway | Method of Detection | Reference |

|---|---|---|---|

| 2-(2-aminoethoxy)acetate | Biodegradation | In situ 1H Nuclear Magnetic Resonance (NMR) | nih.gov |

| Glycolate | Biodegradation | In situ 1H Nuclear Magnetic Resonance (NMR) | nih.gov |

| Ethanolamine | Biodegradation (Hypothetical Intermediate) | Degradation assays | nih.gov |

| Ethenol | Self-decomposition / Combustion | Predicted by RRKM-based calculations | acs.org |

| Ethenamine | Self-decomposition / Combustion | Predicted by RRKM-based calculations | acs.org |

Applying these findings to this compound suggests that its degradation would likely proceed via initial radical formation, followed by either ring-opening or side-chain oxidation. The presence of the ethyl and methyl groups could introduce additional complexities, potentially creating a wider array of smaller, fragmented byproducts compared to the unsubstituted morpholine.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 2 Methylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including substituted morpholines like 5-Ethyl-2-methylmorpholine. It provides in-depth information about the molecular framework, the relative arrangement of atoms, and the dynamic processes occurring in solution.

High-Resolution 1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the basic carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl and methyl groups, as well as the protons on the morpholine (B109124) ring. Similarly, the ¹³C NMR spectrum provides information on the chemical environment of each carbon atom. rsc.orgacs.org In more complex N-substituted morpholines, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

To overcome the signal overlap often present in 1D spectra and to establish connectivity between atoms, two-dimensional (2D) NMR techniques are employed. researchgate.net These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the molecule's structure. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of C-H connections. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the complete molecular structure, especially in complex derivatives. nih.govresearchgate.net

These advanced 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals in substituted morpholines. researchgate.netru.nl

Table 1: Predicted ¹³C NMR Chemical Shifts for Morpholine (Note: This is a general reference for the parent morpholine ring, specific shifts for this compound will vary due to substitution.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2/C6 | 67.7 |

| C3/C5 | 46.1 |

Data based on general predictions for the morpholine structure.

NOE-Based Studies for Relative Stereochemistry and Conformation

The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms within a molecule, which is critical for elucidating relative stereochemistry and conformational preferences. In NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, cross-peaks are observed between protons that are close in space, typically within 5 Å, regardless of whether they are directly bonded. nih.govfrontiersin.org

For this compound, NOESY can be used to determine the relative orientation of the ethyl and methyl substituents on the morpholine ring. For instance, observing a NOESY correlation between the protons of the methyl group at C-2 and the protons of the ethyl group at C-5 would suggest a cis relationship between these two substituents. The morpholine ring itself typically adopts a chair conformation. nih.goviucr.org NOE studies can help determine whether the substituents occupy axial or equatorial positions in the preferred chair conformation. frontiersin.orgacs.org In some cases, 1D NOE difference experiments are also utilized for more targeted analysis. nih.gov

Advanced NMR for Mechanistic Insights

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insights into the energetic barriers of conformational changes, such as ring inversion of the morpholine moiety. researchgate.net By analyzing the changes in the NMR spectra as a function of temperature, it is possible to calculate the activation energy for these dynamic processes. Furthermore, NMR techniques can be used to monitor the progress of chemical reactions involving morpholine derivatives, providing mechanistic information about reaction pathways and intermediates. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Structure Characterization

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for:

C-H stretching: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. dergipark.org.tr

C-O stretching: The ether linkage in the morpholine ring will show a strong C-O stretching band, usually around 1116 cm⁻¹. dergipark.org.tr

N-H stretching: If the morpholine nitrogen is not substituted, an N-H stretching band would be present.

CH₂ and CH₃ bending: Vibrations from the methylene (B1212753) and methyl groups will also be present in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the context of substituted morpholines, Raman spectroscopy can provide additional details about the carbon skeleton and can be used to study the material's stability under varying conditions, such as high pressure. scielo.org.mx Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of vibrational modes observed in both FT-IR and Raman spectra. scielo.org.mxnih.gov

Table 2: General FT-IR Characteristic Bands for Substituted Morpholines

| Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3110 |

| Aliphatic C-H Stretch | 2856-2954 |

| N-H Bend | 1655 |

| P=N Stretch (in cyclotriphosphazene (B1200923) derivatives) | 1176-1222 |

| C-O Stretch | 1116 |

| P-N-C Stretch (in cyclotriphosphazene derivatives) | 971 |

Data from a study on 4-(2-aminoethyl)morpholine (B49859) substituted cyclotriphosphazene. dergipark.org.tr

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Complex Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. smolecule.com For this compound, the molecular ion peak ([M+H]⁺ in positive ion mode) would confirm its molecular weight of 129.20 g/mol .

In the analysis of more complex morpholine derivatives, tandem mass spectrometry (MS/MS or MSⁿ) is often employed. preprints.org This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. For instance, a common fragmentation pathway for morpholine-containing compounds is the loss of the morpholine unit itself. preprints.org High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecule and its fragments, which in turn enables the calculation of the elemental composition. preprints.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute stereochemistry. nih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction analysis would unambiguously establish the relative and absolute configuration of the stereocenters at C-2 and C-5, provided a suitable single crystal can be grown.

The analysis of crystal structures of related morpholine derivatives reveals that the morpholine ring typically adopts a chair conformation in the solid state. iucr.orgresearchgate.net The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds and van der Waals forces. iucr.orgnih.gov This detailed structural information is invaluable for understanding the molecule's properties and its interactions in a biological context. iucr.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Morpholine |

| 4-(2-aminoethyl)morpholine |

| Hexachlorocyclotriphosphazene |

| N-benzylidine-2-morpholinobenzenamine |

| N-(3-nitrobenzylidine)-2-morpholino benzenamine |

| (E)-3-(4-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one |

| 4-(4-morpholinophenyl)-6-phenyl-6H-1,3-thiazin-2-amine |

| 2-Methylmorpholine |

| 3-Ethylmorpholine |

| 4-Morpholinecarbonyl chloride |

| This compound-4-sulfonyl chloride |

| 4-(benzenesulfonyl)-morpholine |

| 2-cyanoguanidinophenytoin |

| 4-methylmorpholine |

| 2-amino-6-ethylthieno[2,3-d]pyrimidin-4-(3H)-one |

| butyraldehyde |

| ethylcyanoacetate |

| triethylamine |

| N,N-Dimethyllactamide |

| Rhodiasolv PolarClean |

| IRIS |

| 1-Butyl-2-pyrrolidone |

| Priamine 1071 |

| (+)-α-pinene |

| (R)-limonene |

| benzoic acid |

| isosorbide dimethyl ether |

| choline l-lactate |

| tris(2-hydroxyethyl)methylammonium methylsulfate |

| reline |

| DBN |

| DBU |

| 4-(2-nitro-1,2-diphenylvinyl)morpholine |

| 4-(2-chloroethyl)morpholinium picrate (B76445) |

| 4-(4-nitrophenyl)morpholine |

| morpholinium picrate |

| 2-Tosyl-1,2-Oxazetidine |

| 2-morpholino-substituted polychloro-1-nitrobenzenes |

| 5-Ethyl-2-methyl pyridine |

| N-Methyl morpholine |

| 2-Bromopyridine |

| quinoline N-oxide |

| dimethylphenylsilane |

| Quinoline |

| Isoquinoline |

| Pyridine |

| 4-Phenyl morpholine |

| Linezolid (B1675486) |

| 4-(2-Fluoro-5-nitrophenyl)morpholine |

| N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine |

| 2-Amino-5-bromobenzophenone |

| N-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-4-morpholinecarboxamide |

| N-{[(2R,4S,5S)-5-Ethynyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-naphthamide |

| 1-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea |

| (3R,4S,6R)-N-(4-Fluorobenzyl)-6-{[4-(2-methyl-2-propanyl)-1H-1,2,3-triazol-1-yl]methyl}quinuclidine-3-carboxamide |

| (3R,4S,6R)-N-(2-Acetamidoethyl)-6-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]quinuclidine-3-carboxamide |

| (3R,6R)-6-{[4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-N-isopropylquinuclidine-3-carboxamide |

| (E)-1-(biphenyl-4-yl)-3-(4-(5-morpholinopentyloxy) phenyl) prop-2-en-1-one |

| FCE 20124 |

| 2, 2'-(3-nitro-4-chlorobenzyl) methylene bis(3-hydroxy-5, 5-dimethyl-2-cyclohexene-1-one) |

| 3-nitro-4-chlorobenzaldehyde |

| 5, 5-Dimethyl-1, 3-cyclohexanedione |

| 2-(morpholino)ethyl-ammonium picrate monohydrate |

| picric acid |

Computational Chemistry and Theoretical Modeling of 5 Ethyl 2 Methylmorpholine

Quantum Chemical Calculations (DFT, G3(MP2)//B3LYP) for Electronic Structure and Energetics

Quantum chemical calculations are at the forefront of theoretical chemistry, offering a detailed view of the electronic and energetic properties of molecules. Methodologies such as Density Functional Theory (DFT) and high-accuracy composite methods like Gaussian-3 (G3) theory are instrumental in this regard. scirp.org

DFT, particularly with the B3LYP functional, is a widely used method for calculating the electronic structure of organic molecules due to its balance of computational cost and accuracy. nih.govarxiv.org For more precise energy calculations, composite methods like G3(MP2)//B3LYP are employed. This approach combines the results of several high-level calculations to yield highly accurate thermochemical data, such as enthalpies of formation. scirp.org

A conformational analysis of 5-Ethyl-2-methylmorpholine would involve systematically exploring the potential energy surface to identify stable conformers. This is typically achieved by rotating the substituents and mapping the resulting energy changes. The chair conformation is generally the most stable for morpholine (B109124) derivatives, and the substituents can be in either axial or equatorial positions. researchgate.net

The relative energies of these conformers can be calculated using DFT methods. nsf.gov The energy landscape would reveal the global minimum energy structure and the energy barriers between different conformations.

Interactive Table: Calculated Relative Energies of this compound Conformers

This table presents hypothetical data to illustrate the expected outcomes of a DFT-based conformational analysis.

| Conformer | 2-Methyl Position | 5-Ethyl Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Equatorial | Equatorial | 0.00 | 75.3 |

| 2 | Equatorial | Axial | 1.50 | 10.2 |

| 3 | Axial | Equatorial | 1.20 | 14.5 |

| 4 | Axial | Axial | 3.50 | <0.1 |

The enthalpy of formation (ΔHf°) is a critical thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Accurate prediction of ΔHf° is crucial for understanding the stability and reactivity of a molecule. scirp.org

For this compound, the enthalpy of formation can be calculated using high-level quantum chemical methods like G3(MP2)//B3LYP. scirp.org This method involves a series of calculations to arrive at a highly accurate energy value.

The energetic effects of the ethyl and methyl substitutions on the morpholine ring can be assessed by comparing the calculated enthalpy of formation of this compound with that of unsubstituted morpholine and monosubstituted derivatives. This comparison allows for the determination of group increment values, which can be used to estimate the enthalpies of formation of other related morpholine derivatives. uni-rostock.de

Interactive Table: Calculated Enthalpies of Formation

This table presents hypothetical data to illustrate the expected outcomes of G3(MP2)//B3LYP calculations.

| Compound | Molecular Formula | Calculated ΔHf° (kcal/mol) |

| Morpholine | C4H9NO | -44.5 |

| 2-Methylmorpholine | C5H11NO | -52.3 |

| 5-Ethylmorpholine | C6H13NO | -58.9 |

| This compound | C7H15NO | -65.1 |

Conformational Analysis and Energy Landscapes of Morpholine Derivatives

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic processes and intermolecular interactions. researchgate.netmdpi.com

For this compound, MD simulations could be used to explore its behavior in different environments, such as in various solvents or in the presence of other molecules. These simulations can reveal information about:

Solvation Structure: How solvent molecules arrange around the this compound molecule.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the morpholine nitrogen and oxygen atoms and protic solvents. researchgate.net

Conformational Dynamics: The transitions between different conformers over time.

MD simulations are particularly useful for understanding how this compound might interact with biological macromolecules, such as proteins or nucleic acids, which is relevant for its potential pharmacological applications. nih.gov

In Silico Prediction of Reactivity and Selectivity

Computational methods can also be used to predict the reactivity and selectivity of chemical reactions involving this compound.

Transition state theory is a fundamental concept in chemical kinetics that describes the energy barrier that must be overcome for a reaction to occur. Computational modeling of transition states can provide valuable information about reaction mechanisms and rates. nih.govresearchgate.netrsc.org

For reactions involving this compound, such as N-alkylation or acylation, DFT calculations can be used to locate the transition state structure and calculate its energy. nih.govmdpi.com By comparing the energies of different possible transition states, the most likely reaction pathway and the expected stereoselectivity can be predicted. researchgate.net

Interactive Table: Calculated Activation Energies for a Hypothetical Reaction

This table presents hypothetical data for the N-alkylation of this compound with methyl iodide, illustrating the kind of information that can be obtained from transition state modeling.

| Approach of Electrophile | Transition State Energy (kcal/mol) | Predicted Major Product |

| Axial | 25.8 | No |

| Equatorial | 22.1 | Yes |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in medicinal chemistry and drug discovery. sci-hub.se These studies aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. iosrjournals.orgzenodo.org

These models can then be used to predict the activity of new, unsynthesized derivatives, including different isomers or analogs of this compound, thereby guiding the design of more potent and selective compounds. iosrjournals.org

Advanced Research Applications of Morpholine Derivatives Beyond Biological Contexts

Catalytic Roles and Applications in Organic Synthesis

The basic nitrogen atom in the morpholine (B109124) ring allows its derivatives to function as effective organocatalysts, particularly as bases, in a variety of chemical transformations. atamankimya.com N-methylmorpholine (NMM), for example, is used as a base catalyst in reactions like the synthesis of benzofurans via palladium-catalyzed coupling. elsevier.es In such reactions, the base is crucial for the catalytic cycle to proceed.

5-Ethyl-2-methylmorpholine, as a cyclic tertiary amine, is expected to exhibit similar basic catalytic activity. Its potential applications could include:

Acting as a base in condensation reactions.

Serving as a catalyst in the formation of polyurethanes. google.com

Functioning as a scavenger for acids produced in certain reactions.

The steric bulk provided by the ethyl and methyl groups on the morpholine ring of this compound might offer different selectivity in certain catalytic applications compared to less substituted morpholines like NMM.

Development of Agrochemicals: Fungicides and Herbicides Research

The morpholine ring is a key structural motif, or "pharmacophore," in a number of commercially successful agrochemicals, particularly fungicides. atamankimya.com

Fungicides: The systemic fungicide Fenpropimorph, used to control diseases like powdery mildew in cereals, is a well-known morpholine derivative. The morpholine ring is crucial for its biological activity. N-Methylmorpholine is also recognized as a versatile building block in the synthesis of pesticides, including fungicides. asianpubs.org This established role of the morpholine structure in fungicides suggests that novel derivatives like this compound could be valuable as intermediates or lead compounds in the discovery of new antifungal agents.

Herbicides: Research into new herbicides also explores a wide range of chemical structures. While direct research linking this compound to herbicides is not prominent, the general class of heterocyclic compounds is a fertile ground for discovery. google.com For instance, the natural product Mevalocidin, which has herbicidal activity, has been the subject of synthetic modification studies to improve its potency. ccspublishing.org.cn The broad utility of morpholine derivatives in agrochemicals indicates that this compound could be a candidate for screening in herbicide discovery programs. atamankimya.comasianpubs.org

Table 2: Morpholine Derivatives in Agrochemicals

| Compound | Type | Application/Significance | Reference |

| Fenpropimorph | Fungicide | Control of powdery mildew in cereals | atamankimya.com |

| N-Methylmorpholine | Intermediate | Building block for pesticides (fungicides, herbicides) | asianpubs.org |

| This compound | Potential Intermediate | Building block for new agrochemicals |

Innovative Approaches in Corrosion Inhibition Research

Corrosion inhibitors are substances that, when added in small concentrations to an environment, can significantly decrease the rate of corrosion of a metal or alloy. mdpi.com Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur are often effective inhibitors because these atoms can coordinate with the metal surface, forming a protective film that blocks the corrosive medium. researchgate.netnaturalspublishing.com

Morpholine itself is used as a corrosion inhibitor, especially in steam boiler systems, due to its ability to adjust pH and its volatility, which is similar to that of water. atamankimya.comwikipedia.org This allows it to protect the entire steam plant. wikipedia.org Derivatives of thiosemicarbazide (B42300) and other heterocyclic compounds have also shown excellent corrosion inhibition properties for mild steel in acidic environments. researchgate.netnaturalspublishing.comresearchcommons.org

Given that this compound contains both a nitrogen and an oxygen atom, it possesses the fundamental structural requirements to function as a corrosion inhibitor. The lone pair of electrons on the nitrogen and oxygen atoms could coordinate with vacant d-orbitals of iron atoms on a steel surface, leading to the formation of an adsorbed protective layer. The ethyl and methyl groups would influence its solubility and the packing density of the protective film. While specific studies on this compound are lacking, its potential in this field is inferred from the extensive research on other N- and O-containing heterocyclic compounds. researchgate.netnaturalspublishing.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyl-2-methylmorpholine, and what analytical techniques are recommended for purity verification?

- Methodology : Begin with a systematic review of synthetic protocols for morpholine derivatives, focusing on alkylation and ring-closure reactions. Use databases like PubMed or SciFinder to identify peer-reviewed procedures. Verify purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) for structural confirmation . Ensure reproducibility by documenting reaction conditions (temperature, catalysts, solvents) and providing raw spectral data in supplementary materials .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability testing under controlled humidity, temperature, and light exposure. Use degradation kinetics models (e.g., Arrhenius equation) to predict shelf life. Include mass spectrometry (MS) to identify degradation byproducts and Fourier-transform infrared spectroscopy (FTIR) to monitor functional group integrity .

Q. What spectroscopic methods are most effective for distinguishing this compound from structural analogs?

- Methodology : Compare NMR chemical shifts of the ethyl and methyl substituents against morpholine derivatives. Pair with X-ray crystallography for unambiguous structural assignment. Cross-validate results using computational tools like density functional theory (DFT) to simulate spectra .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound be resolved?

- Methodology : Perform meta-analysis of existing data using standardized measurement protocols. Assess confounding variables (e.g., impurities, measurement techniques) and apply statistical tests (e.g., ANOVA) to evaluate inter-study variability. Consult domain experts to identify methodological flaws, such as inconsistent calibration standards .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel catalytic systems?

- Methodology : Employ molecular dynamics simulations to model transition states and reaction pathways. Validate predictions with experimental kinetic studies (e.g., stopped-flow techniques). Use cheminformatics platforms like Gaussian or Schrödinger Suite to calculate electronic properties (e.g., HOMO-LUMO gaps) .

Q. How should researchers design dose-response studies to evaluate the biological activity of this compound derivatives?

- Methodology : Apply the PICO(T) framework to define Population (cell lines/organisms), Intervention (compound concentration), Comparison (controls), and Outcomes (IC, toxicity). Use nonlinear regression models for dose-response curves and include sensitivity analyses to account for batch-to-batch variability .

Q. What strategies mitigate biases in environmental fate studies of this compound?

- Methodology : Implement a longitudinal cohort design with multiple sampling points. Control for environmental confounders (pH, microbial activity) using mixed-effects models. Combine gas chromatography-mass spectrometry (GC-MS) with isotopic labeling to track compound degradation pathways .

Methodological Considerations

- Reproducibility : Share raw datasets, instrument parameters, and code for statistical analyses in public repositories (e.g., Zenodo). Include video protocols for synthetic steps to address variability in experimental execution .

- Literature Review : Use Boolean operators (AND/OR/NOT) to refine searches in subject-specific databases (e.g., CAS SciFinder). Limit results to studies with explicit methodology sections and independent replication .

- Data Management : Develop a Data Management Plan (DMP) outlining storage protocols, metadata standards, and access controls. Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.